1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine
Overview
Description
1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a brominated and methylated benzene ring. This compound is notable for its unique combination of functional groups, which include a pyrrolidine ring and a substituted aromatic ring. The presence of a bromine atom and a methyl group on the benzene ring influences the molecule’s electronic properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine typically involves the alkylation of pyrrolidine with a suitable brominated aromatic compound. One common method includes the reaction of pyrrolidine with 5-bromo-2-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine undergoes various chemical reactions, including:
N-alkylation: The pyrrolidine nitrogen can be further alkylated with suitable reagents.
Aromatic substitution: The aromatic ring can undergo further halogenation or other substitution reactions.
Reduction: The bromine atom can potentially be reduced to a hydrogen atom.
Common Reagents and Conditions
N-alkylation: Reagents such as alkyl halides or sulfonates in the presence of a base.
Aromatic substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, N-alkylation can yield various N-substituted pyrrolidines, while aromatic substitution can introduce different functional groups onto the benzene ring.
Scientific Research Applications
1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine has diverse applications in scientific research, including:
Drug discovery: Its unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material science: The compound is used in the development of hybrid materials for bioelectronic applications due to its conformational flexibility and electronic properties.
Mechanism of Action
The mechanism by which 1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine exerts its effects involves interactions with various molecular targets and pathways. The pyrrolidine ring’s nitrogen atom can participate in hydrogen bonding and other interactions with biological molecules, while the aromatic ring’s substituents can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-methylphenyl)-2-pyrrolidinone
- 1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone
- 5-Bromo-2-methyl-2-pentene
- 2-Amino-5-bromobenzoate
Uniqueness
1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a brominated, methylated aromatic ring. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
1-[(5-bromo-2-methylphenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-10-4-5-12(13)8-11(10)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHPEALRCKKIIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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